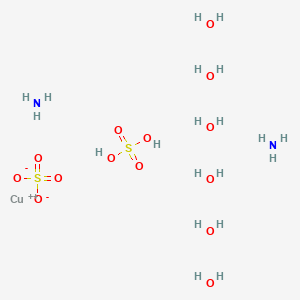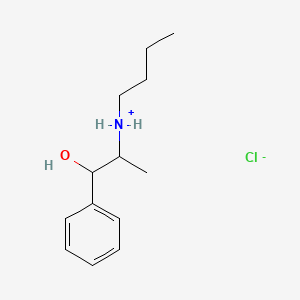
(+-)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride is a chiral compound that features a benzyl alcohol moiety attached to an ethyl chain, which is further substituted with a butylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with an appropriate butylamine derivative under controlled conditions. One common method includes the use of a catalytic hydrogenation process where benzyl alcohol is reacted with n-butylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.
化学反応の分析
Types of Reactions
(±)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The butylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
(±)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (±)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The butylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The benzyl alcohol moiety may also contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzyl alcohol: A simpler analog with only the benzyl alcohol moiety.
n-Butylamine: Contains the butylamino group but lacks the benzyl alcohol moiety.
Phenylethylamine: Similar structure but with an ethylamine chain instead of butylamine.
Uniqueness
(±)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride is unique due to the combination of the benzyl alcohol and butylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
特性
CAS番号 |
63991-36-6 |
|---|---|
分子式 |
C13H22ClNO |
分子量 |
243.77 g/mol |
IUPAC名 |
butyl-(1-hydroxy-1-phenylpropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-3-4-10-14-11(2)13(15)12-8-6-5-7-9-12;/h5-9,11,13-15H,3-4,10H2,1-2H3;1H |
InChIキー |
OOKUCEPETMEKJK-UHFFFAOYSA-N |
正規SMILES |
CCCC[NH2+]C(C)C(C1=CC=CC=C1)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


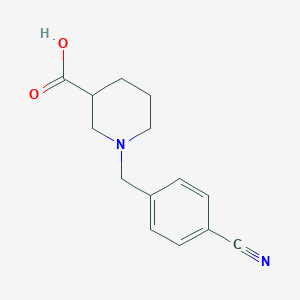
![2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid](/img/structure/B13781265.png)
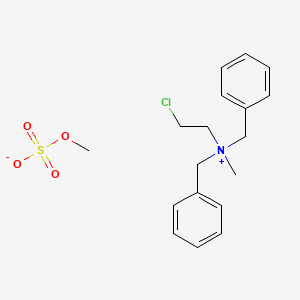
![2-chloro-N-(2-chloroethyl)-N-[methyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13781273.png)
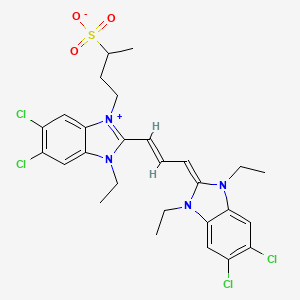
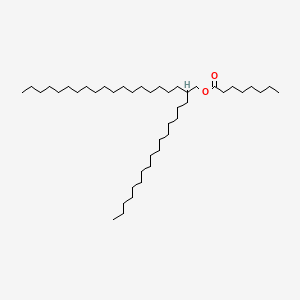
![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)
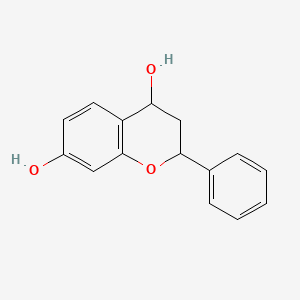
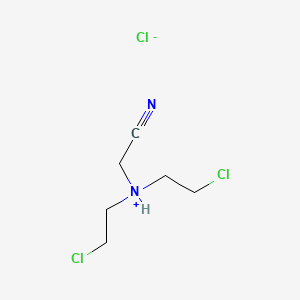
![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)


